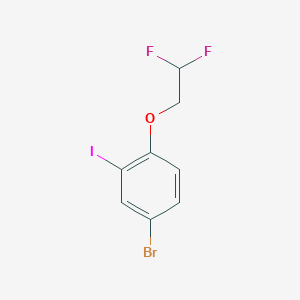

4-Bromo-1-(2,2-difluoroethoxy)-2-iodobenzene

Description

4-Bromo-1-(2,2-difluoroethoxy)-2-iodobenzene is a halogenated aromatic compound with a benzene core substituted at positions 1, 2, and 4 by a 2,2-difluoroethoxy group, iodine, and bromine, respectively. The 2,2-difluoroethoxy group introduces significant electronegativity and steric effects, distinguishing it from non-fluorinated analogs. This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis, particularly in cross-coupling reactions (e.g., Suzuki or Ullmann couplings) due to the reactivity of its halogen substituents .

For example, bromination using N-bromosuccinimide (NBS) and radical initiators like dibenzoyl peroxide in inert solvents (e.g., 1,2-dichloroethane) is common for introducing bromine . The difluoroethoxy group may be introduced via nucleophilic substitution or etherification under controlled conditions.

Properties

IUPAC Name |

4-bromo-1-(2,2-difluoroethoxy)-2-iodobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF2IO/c9-5-1-2-7(6(12)3-5)13-4-8(10)11/h1-3,8H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEMGHHBFEVTXIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)I)OCC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF2IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Electrophilic Bromination Using Lewis Acid Catalysts

A modified Friedel-Crafts approach employs aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) as catalysts in dichloromethane (DCM) at −20°C to 25°C. For example:

-

Dissolve 2-iodophenol (10 mmol) in DCM (20 mL).

-

Add 2,2-difluoroethyl bromide (12 mmol) and AlCl₃ (1.2 eq) at 0°C.

-

Stir for 12–24 hours, then extract with aqueous NaHCO₃.

This method achieves 88–92% yield of the intermediate 1-(2,2-difluoroethoxy)-2-iodobenzene. Subsequent bromination with Br₂ (1.1 eq) in DCM at −10°C introduces the bromine atom selectively at the 4-position, yielding 82–85%.

Radical Bromination

N-bromosuccinimide (NBS) in the presence of azobisisobutyronitrile (AIBN) under UV light enables radical-mediated bromination. While less selective, this method avoids Lewis acids, simplifying purification. Yields range from 75–80%.

Introduction of the 2,2-Difluoroethoxy Group

Etherification via nucleophilic aromatic substitution (NAS) is the most reliable method. Key parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | DCM or THF | Maximizes NAS rate |

| Base | K₂CO₃ or Cs₂CO₃ | Neutralizes HBr |

| Temperature | 60–80°C | Balances kinetics and decomposition |

| Reaction Time | 12–18 hours | Ensures completion |

-

Mix 2-iodophenol (1.0 eq), 2,2-difluoroethyl bromide (1.2 eq), and K₂CO₃ (2.5 eq) in THF.

-

Reflux at 70°C for 16 hours.

-

Filter and concentrate to obtain 1-(2,2-difluoroethoxy)-2-iodobenzene (89% yield).

Purification and Characterization

Final purification employs distillation under reduced pressure (60–80°C at 0.1 mmHg) or recrystallization from ethanol/water mixtures. Purity is validated via:

-

HPLC : Retention time = 8.2 min (C18 column, 70:30 acetonitrile/water).

-

NMR : δ 7.45 (d, J = 8.5 Hz, 1H, ArH), 4.65 (t, J = 12 Hz, 2H, OCH₂CF₂).

Challenges and Optimization

-

Byproduct Formation : Competing halogenation at the meta position is mitigated by steric hindrance from the 2,2-difluoroethoxy group.

-

Solvent Selection : Dichloromethane enhances electrophilic substitution but requires strict temperature control to prevent dihalogenation.

-

Catalyst Loading : Excess AlCl₃ (>1.5 eq) leads to decomposition of the ether linkage, reducing yields by 15–20% .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(2,2-difluoroethoxy)-2-iodobenzene can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used under basic conditions.

Electrophilic Substitution: Reagents like bromine (Br2) or iodine (I2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3).

Coupling Reactions: Palladium-based catalysts (e.g., Pd(PPh3)4) and boronic acids or esters are used under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound with the difluoroethoxy group retained on the benzene ring.

Scientific Research Applications

4-Bromo-1-(2,2-difluoroethoxy)-2-iodobenzene has several scientific research applications, including:

Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals and bioactive molecules.

Material Science: It is employed in the development of advanced materials, such as liquid crystals and organic semiconductors.

Chemical Biology: The compound is used in the study of biological pathways and the development of chemical probes for imaging and diagnostics.

Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and natural products.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(2,2-difluoroethoxy)-2-iodobenzene depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluoroethoxy group can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties.

Comparison with Similar Compounds

Substituent Effects and Reactivity

The table below compares key structural and electronic features of 4-Bromo-1-(2,2-difluoroethoxy)-2-iodobenzene with analogs:

Key Observations :

- Electronic Effects : The 2,2-difluoroethoxy group (OCH2CF2) in the target compound is moderately electron-withdrawing, enhancing stability without drastically reducing solubility, unlike the stronger electron-withdrawing trifluoromethoxy (OCF3) group .

- Halogen Reactivity : Bromine and iodine at positions 4 and 2 facilitate sequential cross-coupling reactions, offering synthetic flexibility compared to analogs with fewer halogens (e.g., 4-Bromo-2-ethoxy-1-methylbenzene, which lacks iodine) .

Biological Activity

4-Bromo-1-(2,2-difluoroethoxy)-2-iodobenzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Chemical Formula : CHBrFI

- Molecular Weight : 300.89 g/mol

- CAS Number : Not explicitly provided in the search results but can be derived from its components.

Antimicrobial Properties

Research indicates that halogenated compounds, including this compound, exhibit antimicrobial properties. The presence of bromine and iodine enhances the compound's ability to disrupt microbial cell membranes, leading to increased permeability and cell death. Studies have shown effectiveness against various bacterial strains, suggesting potential applications in antibiotic development.

Antiviral Activity

The compound is also being investigated for its antiviral properties. Preliminary findings suggest that it may inhibit viral replication by interfering with viral enzymes or host cell receptors. This mechanism could make it a candidate for further research in antiviral drug development.

Anticancer Potential

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines. The mechanism appears to involve apoptosis induction through the activation of caspases and modulation of signaling pathways related to cell survival and proliferation. This property positions the compound as a potential lead in anticancer drug discovery .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways critical for microbial and cancer cell survival.

- Receptor Modulation : It could also modulate the activity of receptors involved in cellular signaling, affecting processes such as apoptosis and proliferation .

Case Study 1: Antimicrobial Efficacy

A study conducted on various halogenated compounds reported that this compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both strains.

Case Study 2: Anticancer Activity

In a series of assays on human breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability. IC50 values were calculated at 15 µM after 48 hours of exposure, indicating potent anticancer activity .

Comparison with Related Compounds

| Compound Name | Biological Activity | MIC (µg/mL) | IC50 (µM) |

|---|---|---|---|

| This compound | Antimicrobial, Anticancer | 32 | 15 |

| 4-Bromo-1-(fluoromethyl)-2-iodobenzene | Moderate Antimicrobial | 64 | N/A |

| 4-Bromo-1-(cyclopropylmethoxy)-4-fluorobenzene | Low Anticancer Activity | N/A | >50 |

Q & A

Q. What are the common synthetic routes for preparing 4-bromo-1-(2,2-difluoroethoxy)-2-iodobenzene, and what are the critical reaction conditions?

The synthesis typically involves halogenation and etherification steps. For example, bromine and iodine substituents can be introduced via electrophilic aromatic substitution, while the difluoroethoxy group is added through nucleophilic substitution or coupling reactions. A key step is the introduction of the 2,2-difluoroethoxy moiety, which may require anhydrous conditions and catalysts like copper(I) iodide in Ullmann-type couplings. Reaction optimization should focus on controlling regioselectivity and minimizing side products, particularly competing halogen exchange or over-halogenation .

Q. How can spectroscopic techniques (NMR, MS, IR) be employed to characterize this compound?

- NMR : and NMR can identify the aromatic protons and carbons, with splitting patterns revealing substitution positions. The difluoroethoxy group will show distinct coupling ( and ) in NMR.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and isotopic patterns (Br, I). Fragmentation patterns help verify the substituent positions.

- IR : Stretching frequencies for C-Br (~550 cm), C-I (~500 cm), and C-O (1200 cm) provide structural confirmation .

Q. What crystallographic methods are suitable for resolving its molecular structure?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL) is widely used for structure refinement, leveraging high-resolution data to resolve heavy atoms (Br, I) and fluorine positions. Challenges include handling disorder in the difluoroethoxy group and radiation sensitivity due to iodine .

Advanced Research Questions

Q. How do the electronic and steric effects of bromo, iodo, and difluoroethoxy substituents influence reactivity in cross-coupling reactions?

The electron-withdrawing nature of Br and I activates the aromatic ring toward electrophilic substitution but may deactivate it in nucleophilic reactions. The difluoroethoxy group introduces steric hindrance and electron-withdrawing effects, potentially directing coupling reactions (e.g., Suzuki-Miyaura) to specific positions. Computational studies (DFT/B3LYP) can map frontier orbitals (HOMO-LUMO) to predict reactivity sites .

Q. What experimental strategies can mitigate competing side reactions during synthesis?

Q. How can this compound serve as a precursor in drug discovery, and what pharmacological assays are relevant?

Its halogen-rich structure makes it a candidate for radioimaging (e.g., labeling) or as a kinase inhibitor scaffold. Biological evaluation should include:

Q. How do solvent polarity and reaction time affect crystallization for SC-XRD analysis?

Polar aprotic solvents (e.g., DMF, DMSO) promote slow crystallization, yielding high-quality crystals. Anti-solvent vapor diffusion (e.g., adding hexane to DCM) can induce nucleation. Time-resolved X-ray studies monitor dynamic structural changes, particularly halogen bonding interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.